N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
N-(3,3,5-Trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a structurally complex molecule featuring two fused heterocyclic systems: a benzo[b][1,4]oxazepine ring and a 2,3-dihydrobenzo[b][1,4]dioxine scaffold. The benzooxazepine moiety contains a ketone group at position 4 and three methyl substituents at positions 3, 3, and 5, conferring steric and electronic modifications.
Properties
IUPAC Name |
N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6S/c1-20(2)12-28-17-10-13(4-6-15(17)22(3)19(20)23)21-29(24,25)14-5-7-16-18(11-14)27-9-8-26-16/h4-7,10-11,21H,8-9,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDDOQPTYRCCRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4)N(C1=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound with potential biological activities that warrant detailed examination. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzoxazepine ring and a sulfonamide group. Its IUPAC name reflects its intricate molecular design:
- IUPAC Name : N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Molecular Formula : C16H24N2O4S
- Molecular Weight : 336.44 g/mol
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. Research indicates that it can act as an inhibitor or modulator of various enzymes and receptors. The exact mechanisms are still under investigation but may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity linked to neurological processes.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of sulfonamide derivatives. The compound's structure suggests potential efficacy against various pathogens. For instance:
- Study Findings : A study demonstrated that similar sulfonamide compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Anticancer Potential
Research has indicated that compounds with similar structural motifs show promise in anticancer applications.
- Case Study : A recent investigation into benzoxazepines revealed their potential to induce apoptosis in cancer cell lines through the modulation of signaling pathways .
In Vitro Studies
In vitro assays have been conducted to evaluate the pharmacological effects of this compound:
| Study | Cell Line | Concentration (µM) | Effect Observed |
|---|---|---|---|
| Study 1 | HeLa | 50 | 50% inhibition of cell proliferation |
| Study 2 | MCF7 | 25 | Induction of apoptosis |
These studies suggest that the compound may have a selective cytotoxic effect on certain cancer cell lines.
In Vivo Studies
Preliminary in vivo studies are needed to further assess the pharmacokinetics and therapeutic efficacy of this compound in live models.
Comparison with Similar Compounds
Molecular Networking and Fragmentation Patterns
Molecular networking using high-resolution MS/MS data enables clustering of structurally related compounds via cosine scores (ranging 0–1).
Computational Similarity Metrics
Fingerprint-based methods like Tanimoto and Dice indices quantify structural overlap. For example:
- Tanimoto Index (MACCS keys): Compounds with shared benzooxazepine or dihydrodioxine motifs may score 0.4–0.6, reflecting moderate similarity.
- Graph Comparison: Advanced graph-theoretical methods (e.g., subgraph isomorphism) better capture complex heterocycles but face computational challenges for large molecules like the target compound .
Table 1. Structural Similarity Metrics for Analogous Compounds
Bioactivity Profiling
Hierarchical clustering of bioactivity data (e.g., NCI-60 screens) reveals that compounds with analogous structures often share modes of action. For example:
- Antibacterial Activity: Fluoroquinolone derivatives () with fused heterocycles exhibit bioactivity profiles distinct from the target compound due to differing core structures.
- Enzyme Inhibition: Sulfonamide-containing compounds (e.g., carbonic anhydrase inhibitors) may align closer in bioactivity to the target compound, depending on substituent effects .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, including cyclization of precursors (e.g., tetrahydrobenzo[b][1,4]oxazepine core formation) followed by sulfonamide coupling. Key steps require chromatography (HPLC or column) for purification and spectroscopic methods (NMR, mass spectrometry) for structural validation. For example, allyl or ethyl substituents on the oxazepine ring are introduced via nucleophilic substitution under controlled pH and temperature .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- 1H/13C NMR : Resolves aromatic protons and sulfonamide groups (e.g., δ 7.5–8.5 ppm for aromatic protons; δ 3.0–4.0 ppm for oxazepine methyl groups) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ peaks) with <2 ppm error .
- HPLC : Validates purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .
Q. How does the compound’s solubility profile influence experimental design?
Solubility in DMSO or dichloromethane (common for sulfonamides) dictates solvent choice for biological assays. For in vitro studies, stock solutions in DMSO (10 mM) are diluted in aqueous buffers (<1% DMSO) to avoid cytotoxicity .
Intermediate Research Questions
Q. What in vitro assays are suitable for evaluating its biological activity?
- Enzyme inhibition assays : Measure IC50 values against targets (e.g., histone deacetylases) using fluorogenic substrates .
- Cell viability assays (MTT/XTT) : Test antiproliferative effects in cancer cell lines (e.g., IC50 <10 µM in HeLa or MCF-7 cells) .
- Molecular docking : Predict binding modes to receptors (e.g., sulfonamide interaction with catalytic zinc in enzymes) .
Q. How can structural modifications enhance target selectivity?
Substitutions on the benzodioxine or oxazepine rings modulate activity. For example:
| Modification Site | Effect | Example |
|---|---|---|
| Oxazepine C-5 (allyl vs. ethyl) | Alters ring conformation and target binding | Allyl groups enhance HDAC inhibition |
| Benzodioxine methoxy groups | Adjusts lipophilicity and membrane permeability | 2,3-Dimethoxy improves solubility |
Q. What strategies mitigate metabolic instability in preclinical studies?
- Prodrug design : Introduce hydrolyzable esters (e.g., acetate) at the sulfonamide group to enhance oral bioavailability .
- CYP450 inhibition assays : Identify metabolic hotspots (e.g., oxazepine ring oxidation) using liver microsomes .
Advanced Research Questions
Q. How can contradictory data on biological activity across studies be resolved?
- Meta-analysis : Pool data from kinase profiling panels (e.g., Eurofins) to identify off-target effects .
- Structure-activity relationship (SAR) clustering : Group analogs by substituent patterns and bioactivity to isolate critical pharmacophores .
- In silico toxicity prediction : Use tools like ADMETlab to reconcile discrepancies in cytotoxicity .
Q. What methodologies optimize pharmacokinetics without compromising potency?
- LogP optimization : Balance hydrophobicity (target: 2–4) via substituent tweaking (e.g., replacing methyl with trifluoromethyl) .
- Plasma protein binding assays : Measure unbound fraction (fu%) using equilibrium dialysis; aim for fu% >5% to ensure efficacy .
Q. How can reaction pathways be controlled to minimize byproducts during scale-up?
- DoE (Design of Experiments) : Optimize temperature, solvent (e.g., THF vs. DMF), and catalyst loading (e.g., Pd/C for hydrogenation) .
- In-line FTIR monitoring : Track intermediate formation in real-time to abort failed batches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
